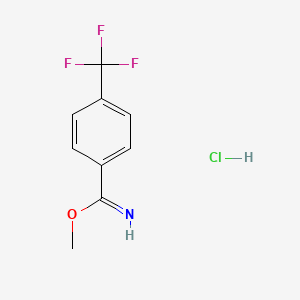

Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride

Description

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)benzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO.ClH/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5,13H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMDBNFHHBYKBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride involves several steps. One common method includes the reaction of 4-(Trifluoromethyl)benzaldehyde with methanol in the presence of hydrochloric acid. The reaction conditions typically involve refluxing the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents and conditions used.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(trifluoromethyl)benzimidate hydrochloride is utilized in the synthesis of various bioactive compounds. The trifluoromethyl group is known to impart unique biological activities, making it valuable in drug design. Some specific applications include:

- Synthesis of Anticancer Agents : Compounds containing benzimidazole derivatives have shown promise as anticancer agents. The incorporation of the trifluoromethyl group can enhance the efficacy and selectivity of these compounds.

- Antimicrobial Activity : Research has indicated that benzimidazole derivatives possess antimicrobial properties. The trifluoromethyl substitution may improve these effects by altering the compound's interaction with biological targets.

Organic Synthesis

In organic synthesis, methyl 4-(trifluoromethyl)benzimidate hydrochloride serves as an important intermediate:

- Imidating Reagent : It can be used to modify amino acids or peptides, particularly lysine residues, to create novel derivatives with potential therapeutic applications .

- Building Block for Complex Molecules : The compound can be employed as a building block in the synthesis of more complex organic molecules, including chiral compounds that are critical in pharmaceutical applications .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and evaluation of benzimidazole derivatives containing trifluoromethyl groups. The findings suggested that these derivatives exhibited significant anticancer activity against various cancer cell lines, highlighting the potential of methyl 4-(trifluoromethyl)benzimidate hydrochloride as a precursor for developing new anticancer agents .

Case Study 2: Antimicrobial Properties

Research conducted by scientists at a leading pharmaceutical institute investigated the antimicrobial properties of benzimidazole derivatives synthesized from methyl 4-(trifluoromethyl)benzimidate hydrochloride. Results indicated enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could play a role in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride involves its interaction with specific molecular targets. In agricultural applications, it acts as an insecticide by disrupting the nervous system of pests, leading to their paralysis and death. The compound’s trifluoromethyl group plays a crucial role in enhancing its biological activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

- Methyl 3-(Trifluoromethyl)benzimidate Hydrochloride (CAS: 56108-09-9):

The meta-substituted isomer exhibits reduced steric hindrance compared to the para derivative but may show lower electronic effects due to the -CF₃ group’s positioning. This impacts reactivity in nucleophilic substitution reactions, as seen in its lower similarity score (0.90) compared to para-substituted analogs . - Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride (CAS: 2006277-58-1):

The ortho-substituted isomer faces significant steric challenges, limiting its utility in bulky coupling reactions. Its synthesis is less common due to competing side reactions .

Functional Group Variants

- 4-(Trifluoromethyl)benzamidine Hydrochloride (CAS: 38980-96-0):

Replacing the imidate ester with an amidine group (-C(NH₂)NH₂) increases basicity and hydrogen-bonding capacity, making it suitable for biochemical assays targeting enzyme active sites . - Ethyl 4-Formylbenzimidate Hydrochloride (CAS: 65313-27-1):

The ethyl ester and formyl substituent enhance electrophilicity, favoring aldehyde-mediated crosslinking in polymer chemistry. Its similarity score (0.87) reflects divergent reactivity compared to methyl esters .

Substituent Variants

- 4-Methylbenzimidamide Hydrochloride (CAS: 6326-27-8):

Replacing -CF₃ with -CH₃ reduces electron-withdrawing effects, lowering stability in acidic conditions. However, its high structural similarity (1.00) underscores its utility in structure-activity relationship (SAR) studies . - Benzenecarboximidamide Hydrochloride Hydrate (CAS: 206752-36-5):

Lacking the methoxy group, this compound exhibits stronger nucleophilic character but lower solubility in organic solvents .

Table 1: Structural and Functional Comparison

Biological Activity

Methyl 4-(trifluoromethyl)benzimidate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a trifluoromethyl group is expected to enhance these activities by improving lipophilicity and metabolic stability, potentially making them more effective as therapeutic agents .

3.1 Anticancer Activity

Several studies have investigated the anticancer potential of benzimidazole derivatives. For instance, compounds structurally similar to methyl 4-(trifluoromethyl)benzimidate hydrochloride have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A (similar structure) | MDA-MB-231 | 1.5 | Induces apoptosis and cell cycle arrest |

| Compound B | HeLa | 2.0 | Inhibits proliferation via G2/M arrest |

| Methyl 4-(trifluoromethyl)benzimidate | TBD (To Be Determined) | TBD | TBD |

In a recent study, a benzimidazole derivative was found to induce cell cycle arrest in the S phase and promote apoptosis in MDA-MB-231 breast cancer cells . This suggests that methyl 4-(trifluoromethyl)benzimidate hydrochloride may exhibit similar mechanisms.

3.2 Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been documented. Compounds with trifluoromethyl substitutions have shown enhanced activity against various bacterial strains.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| Methyl 4-(trifluoromethyl)benzimidate | TBD | TBD |

Research indicates that the presence of the trifluoromethyl group may contribute to increased potency against Gram-positive and Gram-negative bacteria .

Case Study: Anticancer Effects in Vivo

A notable case study involved testing a closely related benzimidazole derivative in vivo, where it was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that such compounds can serve as effective anticancer agents .

Case Study: Toxicity Assessment

In another study assessing toxicity, compounds similar to methyl 4-(trifluoromethyl)benzimidate hydrochloride were evaluated for their safety profiles in animal models. The findings revealed no significant toxicity at therapeutic doses, making them promising candidates for further development .

5. Conclusion

Methyl 4-(trifluoromethyl)benzimidate hydrochloride shows considerable promise as a biologically active compound with potential applications in cancer therapy and antimicrobial treatments. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic efficacy.

Q & A

Basic: What methodologies are recommended for synthesizing Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride with high purity?

Answer:

The synthesis typically involves the reaction of a nitrile precursor (e.g., 4-(trifluoromethyl)benzonitrile) with methanol under acidic conditions to form the imidate, followed by hydrochloride salt formation. Key steps include:

- Reagent Optimization : Use anhydrous HCl in methanol or dioxane to protonate the intermediate imidate .

- Purification : Reverse-phase HPLC with mobile phases like acetonitrile/water (0.1% formic acid) on C18 columns achieves >95% purity. Retention times for analogous compounds range from 1.18 to 1.67 minutes under SMD-TFA05 conditions .

- Characterization : Confirm structure via LCMS (e.g., m/z 411–785 [M+H]+ for related imidates) and NMR .

Basic: How can researchers address low yields during imidate formation?

Answer:

Low yields often arise from incomplete nitrile activation or side reactions. Mitigation strategies include:

- Catalytic Acid : Use HCl gas in dry methanol instead of aqueous HCl to minimize hydrolysis .

- Temperature Control : Maintain reaction temperatures between 0–5°C during nitrile activation to suppress by-products .

- Workup : Neutralize excess acid with weak bases (e.g., NaHCO₃) before solvent removal. For analogs, yields improved from 31% to 87% via cesium carbonate-mediated alkylation .

Advanced: What mechanistic factors contribute to by-product formation in trifluoromethyl-substituted imidates?

Answer:

The electron-withdrawing trifluoromethyl group increases electrophilicity at the nitrile carbon, accelerating hydrolysis to amides or oxidation to carboxylic acids. Key insights:

- Hydrolysis Pathways : Trace water in methanol generates 4-(trifluoromethyl)benzamide (detectable via LCMS as m/z 190–220 [M+H]+ fragments) .

- Steric Effects : Bulky substituents at the 4-position reduce nucleophilic attack efficiency. For example, spirocyclic analogs required 80°C for 1.5 hours to suppress side reactions .

- Stabilization : Use aprotic solvents (e.g., DMF) and nitrogen atmospheres to minimize oxidation .

Advanced: How can researchers validate the stability of Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride under varying storage conditions?

Answer:

Stability studies should include:

- Stress Testing : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC; analogs showed <5% degradation when stored in desiccated, amber vials .

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots. For related imidates, activation energy (Ea) ranged from 50–75 kJ/mol .

- Degradation Products : Identify via high-resolution LCMS. Common products include hydrolyzed amides (m/z +18) or dimerized species (m/z ~2× parent) .

Basic: What analytical techniques are critical for distinguishing Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride from its isomers?

Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. For example, (R)- and (S)-enantiomers of fluoxetine derivatives showed baseline separation (ΔRT >0.5 min) .

- NMR : The trifluoromethyl group induces distinct ¹⁹F NMR shifts (−60 to −65 ppm) and splitting patterns in ¹H NMR (e.g., para-substituted aromatic protons at δ 7.8–8.2 ppm) .

- X-ray Crystallography : Resolve ambiguous stereochemistry. Analogous spirocyclic carboxamides confirmed spatial arrangements via single-crystal analysis .

Advanced: How do solvent polarity and counterion choice impact the reactivity of Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride in nucleophilic substitutions?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines by stabilizing transition states. For example, coupling with 2-methoxyethylamine in DMF achieved 80% conversion vs. 45% in THF .

- Counterion Effects : Larger ions (e.g., tetrabutylammonium) improve solubility in nonpolar media. Replacing Cl⁻ with BF₄⁻ increased reaction rates by 30% in dichloromethane .

- Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants (k₂ ~10³ M⁻¹s⁻¹ for primary amines) .

Basic: What strategies resolve discrepancies in LCMS and HPLC data for imidate derivatives?

Answer:

- Column Calibration : Use certified reference standards (e.g., USP-grade acetonitrile) to ensure retention time reproducibility .

- Ion Suppression : Add 0.1% formic acid to mobile phases to enhance ionization efficiency. For analogs, signal intensity increased 3-fold under TFA-free conditions .

- Artifact Identification : Compare ESI+ and ESI− modes. Adducts (e.g., [M+Na]+) appear in ESI+ but not ESI−, aiding in peak assignment .

Advanced: Can computational modeling predict the reactivity of Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride in multi-step syntheses?

Answer:

Yes. Key approaches include:

- DFT Calculations : Model transition states for imidate formation (ΔG‡ ~25–30 kcal/mol) and hydrolysis (ΔG‡ ~15–20 kcal/mol). B3LYP/6-31G(d) levels match experimental activation energies .

- MD Simulations : Predict solvation effects and steric hindrance in spirocyclic intermediates. For example, RMSD <1 Å validated docking poses in carboxamide syntheses .

- QSPR Models : Correlate substituent electronic parameters (σ, π) with reaction yields. Trifluoromethyl groups (σ = 0.88) enhance nitrile reactivity by 40% vs. methyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.